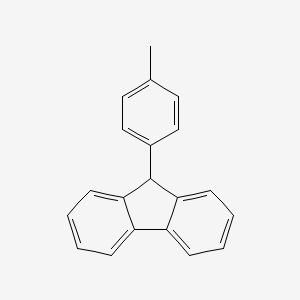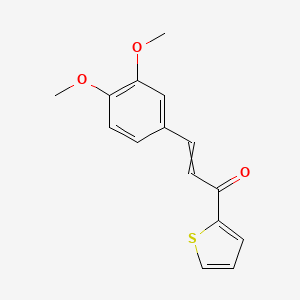
9-p-Tolyl-fluorene
Übersicht
Beschreibung
9-p-Tolyl-fluorene (9-p-TF) is a synthetic aromatic hydrocarbon compound widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 198.27 g/mol and a melting point of ~80°C. 9-p-TF has been used in a variety of scientific applications, including as a fluorescent dye, a reagent for organic synthesis, and a ligand for metal complexes.
Wissenschaftliche Forschungsanwendungen
9-p-Tolyl-fluorene has been used in a variety of scientific research applications. It has been used as a fluorescent dye for imaging and tracking of cellular processes, a reagent for organic synthesis, and a ligand for metal complexes. It has also been used to study the effects of light on biological systems, as well as to investigate the structure and function of proteins and enzymes.
Wirkmechanismus
9-p-Tolyl-fluorene is a fluorescent dye that works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process is known as fluorescence. When this compound is exposed to light, it absorbs the light energy and then emits it as light at a longer wavelength. This emitted light can then be used to track and image cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and enzymes, affecting their structure and function. It has also been found to interact with DNA, affecting its structure and function. Additionally, this compound has been found to interact with cell membranes, affecting their permeability.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 9-p-Tolyl-fluorene in lab experiments has several advantages. It is a non-toxic compound that is relatively easy to synthesize and use. Additionally, it is a highly fluorescent dye that can be used to track and image cellular processes. However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive compound, and its fluorescence can be affected by the presence of other compounds in the solution.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 9-p-Tolyl-fluorene in scientific research. It could be used to study the effects of light on biological systems, as well as to investigate the structure and function of proteins and enzymes. Additionally, this compound could be used to study the effects of light on cell membranes, as well as to investigate the structure and function of DNA. Finally, this compound could be used to study the effects of light on the immune system, as well as to investigate the structure and function of proteins involved in signal transduction.
Synthesemethoden
9-p-Tolyl-fluorene can be synthesized from 9-bromo-p-tolyl fluorene (9-Br-p-TF) through a two-step process. The first step involves the reaction of 9-Br-p-TF with sodium hydroxide in an aqueous solution to form 9-p-tolyl fluorene sodium salt (this compound-Na). The second step involves the reaction of this compound-Na with a strong acid, such as hydrochloric acid or sulfuric acid, to form this compound.
Eigenschaften
IUPAC Name |
9-(4-methylphenyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUHZMOBYQUIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171163 | |
| Record name | 9-(4-Methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18153-43-0 | |
| Record name | NSC 86495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018153430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(4-Methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)




